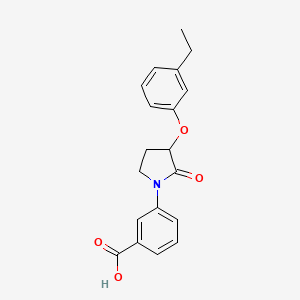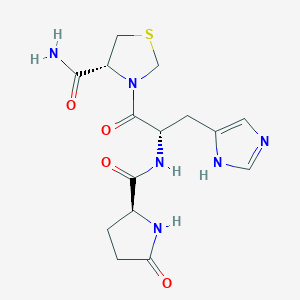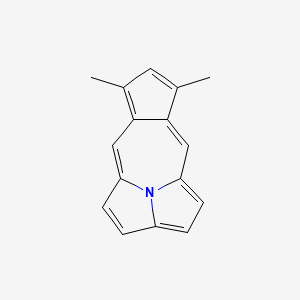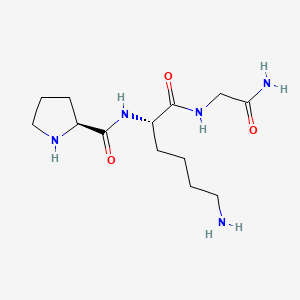![molecular formula C11H14O2 B15210519 Furan, 2-[1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-46-1](/img/structure/B15210519.png)
Furan, 2-[1-(2-propenyloxy)-3-butenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Allyloxy)but-3-en-1-yl)furan is an organic compound belonging to the class of ethers. It has a molecular formula of C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a furan ring substituted with an allyloxy group and a but-3-en-1-yl chain, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Allyloxy)but-3-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of furan with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the but-3-en-1-yl group .
Industrial Production Methods
Industrial production of 2-(1-(Allyloxy)but-3-en-1-yl)furan may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Allyloxy)but-3-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Hydrogenation of the double bonds in the but-3-en-1-yl chain can yield saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Azido or thioether derivatives.
Applications De Recherche Scientifique
2-(1-(Allyloxy)but-3-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1-(Allyloxy)but-3-en-1-yl)furan depends on its specific application. In antimicrobial research, it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The furan ring and allyloxy group play crucial roles in its activity, potentially interacting with molecular targets such as enzymes and receptors involved in microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: The parent compound with a simple furan ring structure.
2-(Allyloxy)furan: A simpler derivative with only an allyloxy group attached to the furan ring.
2-(But-3-en-1-yl)furan: Another derivative with a but-3-en-1-yl chain attached to the furan ring.
Uniqueness
2-(1-(Allyloxy)but-3-en-1-yl)furan is unique due to the presence of both an allyloxy group and a but-3-en-1-yl chain, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to simpler furan derivatives .
Propriétés
Numéro CAS |
135218-46-1 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(1-prop-2-enoxybut-3-enyl)furan |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2 |
Clé InChI |
BNJUDWYJGQIBCS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=CO1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


